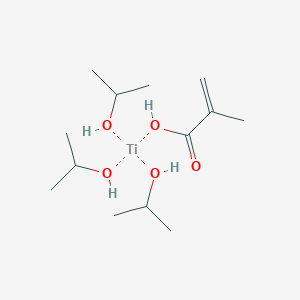
Titanium methacrylate triisopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium methacrylate triisopropoxide is an organometallic compound with the molecular formula C13H26O5Ti. It is commonly used in various chemical processes due to its unique properties, including its ability to act as a catalyst and its reactivity with other compounds. This compound is often utilized in the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium methacrylate triisopropoxide can be synthesized through the reaction of titanium isopropoxide with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the gradual addition of methacrylic acid to a solution of titanium isopropoxide, followed by stirring and heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium methacrylate triisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing species.
Substitution: The methacrylate and isopropoxide groups can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic and inorganic ligands can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and methacrylic acid derivatives.
Reduction: Reduced titanium species and isopropanol.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium methacrylate triisopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-containing polymers and nanomaterials.
Biology: The compound is explored for its potential in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research is ongoing into its use in developing new medical devices and implants.
Industry: It is utilized in the production of advanced coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the interaction of its titanium center with various substrates. The compound can act as a catalyst, facilitating the formation and breaking of chemical bonds. The methacrylate groups provide sites for polymerization reactions, while the isopropoxide groups enhance solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Titanium isopropoxide: Similar in structure but lacks the methacrylate group.
Titanium butoxide: Another titanium alkoxide with different alkyl groups.
Titanium ethoxide: A smaller alkoxide with different reactivity.
Uniqueness: Titanium methacrylate triisopropoxide is unique due to the presence of both methacrylate and isopropoxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C13H30O5Ti |
|---|---|
Molekulargewicht |
314.24 g/mol |
IUPAC-Name |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/C4H6O2.3C3H8O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3-4H,1-2H3; |
InChI-Schlüssel |
QXHUIAOBAHBSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(=C)C(=O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


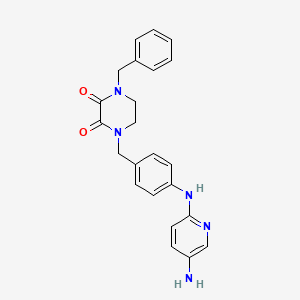
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
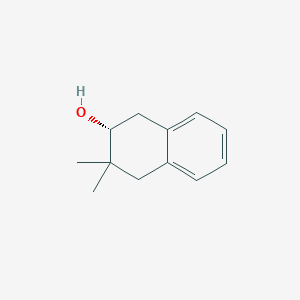
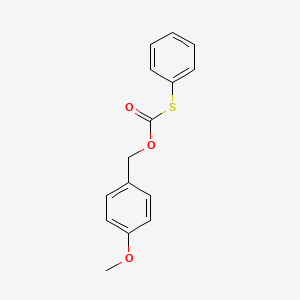
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
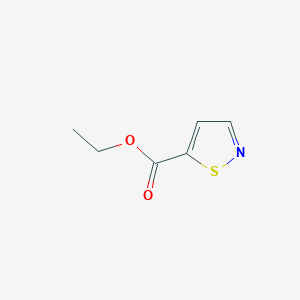
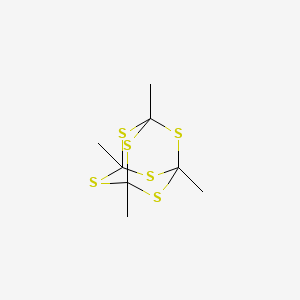
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
